tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate
Description
tert-Butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate is a thiazole-derived compound featuring a tert-butyl carbamate group at the 2-position of the thiazole ring and an oxane-4-carbonyl (tetrahydropyran-4-carbonyl) substituent at the 5-position. Its molecular formula is C₁₄H₂₀N₂O₄S, with a molecular weight of 312.39 g/mol and CAS No. 1006434-30-5 .
Properties
IUPAC Name |
tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(18)16-12-15-8-10(21-12)11(17)9-4-6-19-7-5-9/h8-9H,4-7H2,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCZBZWFYOVGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Followed by Boc Protection
Synthesis of α-Bromo-oxane-4-carbonylmethyl Ketone
The Hantzsch thiazole synthesis begins with preparing an α-haloketone bearing the oxane-4-carbonyl moiety. Oxane-4-carbonyl chloride is reacted with methylmagnesium bromide to form oxane-4-carbonylmethyl ketone , which undergoes bromination at the α-position using N-bromosuccinimide (NBS) under radical initiation. This yields α-bromo-oxane-4-carbonylmethyl ketone , a critical intermediate for cyclization.
Cyclization with Thiourea
The α-bromo ketone is heated with thiourea in ethanol under reflux. Thiourea acts as both a sulfur source and a nucleophile, facilitating ring closure to form 5-(oxane-4-carbonyl)-1,3-thiazol-2-amine . This step places the oxane-4-carbonyl group at position 5 and the primary amine at position 2 of the thiazole ring.
Boc Protection of the Thiazol-2-amine
The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of sodium bicarbonate (NaHCO₃) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds in tetrahydrofuran (THF) at 50°C for 16 hours, yielding the target compound in 43–49% isolated yield after chromatographic purification (Scheme 1).
Mechanistic Insights
- Cyclization : The thiazole ring forms via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromo ketone, followed by elimination of HBr.
- Boc Protection : DMAP accelerates the formation of the reactive Boc intermediate, which reacts with the thiazol-2-amine’s lone pair.
Palladium-Catalyzed Coupling of tert-Butyl 5-Bromothiazol-2-ylcarbamate
Preparation of tert-Butyl 5-Bromothiazol-2-ylcarbamate
Starting from 2-amino-5-bromothiazole monohydrobromide , Boc protection is achieved using Boc anhydride, NaHCO₃, and DMAP in tert-butanol. This intermediate is isolated in 49% yield after column chromatography.
Cross-Coupling with Oxane-4-carbonyl Organometallic Reagents
The bromide at position 5 is replaced via a Negishi coupling using oxane-4-carbonylzinc bromide and a palladium catalyst (e.g., Pd(PPh₃)₄). The reaction proceeds in anhydrous THF at 60°C for 12 hours, achieving 60–74% yield based on analogous substitutions in thiazole systems.
Key Considerations
- Organometallic Stability : Oxane-4-carbonylzinc reagents must be freshly prepared to prevent decomposition.
- Catalytic System : Pd(PPh₃)₄ facilitates oxidative addition and transmetallation, ensuring efficient coupling.
Directed Ortho-Metalation and Acylation
Generation of Thiazol-2-yl Lithium Species
tert-Butyl 1,3-thiazol-2-ylcarbamate is treated with lithium diisopropylamide (LDA) at –78°C in THF. The Boc group directs metalation to position 5, forming a thiazol-5-yllithium intermediate.
Quenching with Oxane-4-carbonyl Chloride
The lithiated species reacts with oxane-4-carbonyl chloride at low temperatures, introducing the acyl group at position 5. After aqueous workup, the product is isolated in 55–65% yield .
Advantages and Limitations
- Regioselectivity : The Boc group ensures precise metalation at position 5.
- Side Reactions : Competing protonation or overmetalation may reduce yields.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Key Advantages | Challenges |
|---|---|---|---|
| Hantzsch + Boc | 43–49% | Straightforward cyclization | Access to α-bromo ketone |
| Palladium Coupling | 60–74% | High functional group tolerance | Sensitive organometallic reagents |
| Directed Metalation | 55–65% | Excellent regiocontrol | Strict anhydrous conditions required |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of enzymes that interact with thiazole or oxane moieties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the oxane moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s key structural motif—oxane-4-carbonyl —distinguishes it from analogs with alternative substituents. Below is a comparative analysis of its closest structural analogs:
Physicochemical and Pharmacological Properties
- Metabolic Stability : The tetrahydropyran ring may confer resistance to oxidative metabolism, a critical advantage over hydroxymethyl-containing analogs .
- Binding Affinity : Analogs like tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate demonstrate tailored steric effects for selective kinase inhibition, whereas the target compound’s carbonyl group could engage in hydrogen bonding with target proteins .
Biological Activity
Tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate (CAS Number: 2172563-27-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H20N2O4S
- Molar Mass : 312.38 g/mol
- IUPAC Name : tert-butyl (5-(tetrahydro-2H-pyran-3-carbonyl)thiazol-2-yl)carbamate
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds containing thiazole moieties can interact with various biological targets. Specifically, studies have shown that related thiazole derivatives can act as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, certain thiazole derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE) and β-secretase, both of which are implicated in Alzheimer's disease pathology .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of thiazole-based compounds. For example, a study involving a structurally similar compound demonstrated its ability to inhibit amyloid beta peptide aggregation, which is crucial in the development of Alzheimer's disease. The compound exhibited moderate protective effects against astrocyte cell death induced by amyloid beta 1-42 .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Research has shown that certain thiazoles can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in astrocytic cultures exposed to amyloid beta aggregates. This reduction indicates a potential mechanism for mitigating neuroinflammation associated with Alzheimer's disease .
In Vivo Studies
In vivo research using animal models has shown that similar compounds can improve cognitive function and reduce amyloid plaque formation when administered in therapeutic doses. However, bioavailability remains a challenge, as some compounds exhibit limited penetration into the central nervous system .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O4S |
| Molar Mass | 312.38 g/mol |
| CAS Number | 2172563-27-6 |
| Biological Activities | Neuroprotective, Antimicrobial |
| Inhibitory Action | AChE and β-secretase inhibitors |
| Potential Applications | Alzheimer's treatment, Antimicrobial therapies |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a thiazol-2-amine derivative with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (room temperature to 40°C) are critical for optimizing yield and purity. For example, highlights similar carbamate syntheses using these conditions, with yields ranging from 60–85% depending on stoichiometric ratios and purification methods (e.g., recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. In ¹H NMR, diagnostic peaks include the tert-butyl group (singlet at ~1.4 ppm) and thiazole protons (downfield shifts at 7–8 ppm). IR spectroscopy can confirm the carbonyl stretch (~1700 cm⁻¹) from the oxane-4-carbonyl moiety. and emphasize the use of NMR and MS for analogous compounds .
Q. What biological activities have been reported for structurally similar carbamate-thiazole derivatives?
- Methodological Answer : Analogous compounds (e.g., tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate) exhibit anticancer and antimicrobial activity via enzyme inhibition (e.g., kinase or protease targets) or receptor modulation. In vitro assays (e.g., MTT for cytotoxicity) and molecular docking are used to validate mechanisms. notes that fluorophenyl-substituted thiazoles show enhanced selectivity compared to chloro/bromo analogs .
Q. How should this compound be stored to ensure stability, and what degradation products form under acidic/alkaline conditions?
- Methodological Answer : Store at room temperature in airtight containers protected from light and moisture. Under acidic conditions, the tert-butyl carbamate group hydrolyzes to release CO₂ and form a free amine; alkaline conditions may cleave the thiazole-oxane linkage. Stability studies in and recommend monitoring via HPLC to detect degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized using computational modeling or flow chemistry?
- Methodological Answer : Density functional theory (DFT) calculations predict transition states to identify rate-limiting steps, guiding solvent/base selection. Continuous flow reactors (as in ) improve heat/mass transfer, enabling faster reactions and higher yields. For example, describes AI-driven platforms (e.g., ICReDD) that integrate quantum chemistry and experimental data to optimize parameters like residence time and catalyst loading .
Q. What structure-activity relationship (SAR) insights exist for modifying the oxane or thiazole moieties to enhance bioactivity?
- Methodological Answer : Substituting the oxane ring with smaller heterocycles (e.g., tetrahydrofuran) reduces steric hindrance, improving target binding. Fluorine or methyl groups on the thiazole ring (as in ) enhance lipophilicity and metabolic stability. SAR studies require systematic synthesis of analogs followed by bioassays and molecular dynamics simulations .
Q. How can contradictory data from different studies (e.g., conflicting IC₅₀ values) be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). emphasizes data normalization and meta-analysis to reconcile outliers, while advocates for rigorous replication under standardized conditions .
Q. What advanced analytical methods are used to study degradation pathways under oxidative stress?
- Methodological Answer : LC-MS/MS with isotopic labeling tracks degradation intermediates. Forced degradation studies (e.g., exposure to H₂O₂) combined with NMR elucidate oxidation sites (e.g., sulfoxide formation on the thiazole). and highlight the use of accelerated stability testing and Arrhenius modeling to predict shelf life .
Q. Can molecular docking predict interactions between this compound and potential therapeutic targets (e.g., kinases)?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) model ligand-receptor interactions using crystal structures (e.g., PDB entries). Focus on key residues in the ATP-binding pocket of kinases. and note that machine learning algorithms (e.g., AlphaFold) refine predictions by incorporating conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
